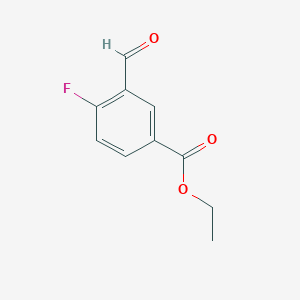

Ethyl 4-fluoro-3-formylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-fluoro-3-formylbenzoate is a chemical compound with the CAS Number: 1806331-01-0 . It has a molecular weight of 196.18 and its IUPAC name is ethyl 4-fluoro-3-formylbenzoate . It is a liquid in its physical form .

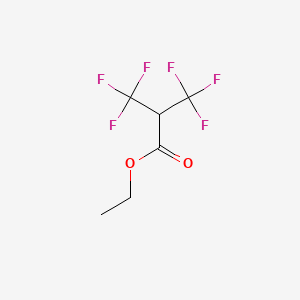

Molecular Structure Analysis

The InChI code for Ethyl 4-fluoro-3-formylbenzoate is1S/C10H9FO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Ethyl 4-fluoro-3-formylbenzoate is a liquid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Transformations

Ethyl 4-fluoro-3-formylbenzoate, and its analogs, play a significant role in the synthesis and transformation of various chemical compounds. For instance, it is involved in the synthesis of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, known for their applications in biochemistry and medicine as efficient fluorophores (Aleksanyan & Hambardzumyan, 2013).

Radiopaque Compounds

Ethyl 3-iodo-4-fluorobenzoate, a derivative of ethyl 4-fluoro-3-formylbenzoate, has been used in the preparation of radiopaque compounds. These compounds show properties like anesthetic, hypnotic, and analgesic effects and are used in radiographic imaging (Mittelstaedt & Jenkins, 1950).

Crystal Structure Analysis

The compound has been utilized in structural studies, such as the determination of crystal structures of novel compounds using synchrotron X-ray powder diffraction. This aids in understanding the molecular structure and properties of new chemical entities (Gündoğdu et al., 2017).

Anti-Cancer Research

In cancer research, derivatives of ethyl 4-fluoro-3-formylbenzoate have shown potential. For example, triphenylstannyl 4-((arylimino)methyl)benzoates derived from it have demonstrated selective potency in inducing G1 and G2/M cell cycle arrest and triggering apoptosis in human cervical cancer cells (Basu Baul et al., 2017).

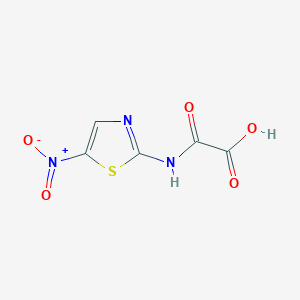

Antituberculosis Activity

Certain derivatives, like substitututed methylene/ethylene 4-fluorophenylhydrazide, have been synthesized to evaluate their antimycobacterial activity against strains of Mycobacterium tuberculosis, showing promising results in fighting tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Fluorine Magnetic Resonance Studies

Fluorine-substituted benzoyl chymotrypsins, including derivatives of ethyl 4-fluoro-3-formylbenzoate, have been studied using fluorine magnetic resonance. These studies contribute to our understanding of the chemical shifts and interactions in fluorinated compounds (Amshey & Bender, 1983).

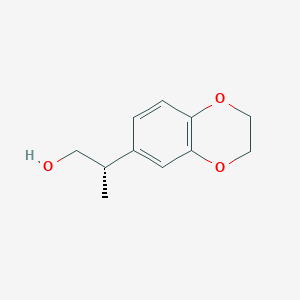

Chiral Liquid Crystal Materials

Ethyl 4-fluoro-3-formylbenzoate derivatives have been synthesized for use in chiral liquid crystal materials, contributing to advancements in materials science and display technology (Yu et al., 2007).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Ethyl 4-fluoro-3-formylbenzoate provides important safety information . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

ethyl 4-fluoro-3-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLNUOIGWWIBBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2562817.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2562824.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2562826.png)

![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)

![4-phenyl-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562835.png)

![N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2562836.png)

![3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2562838.png)